molecular formula C8H7N3O2 B3218903 2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190313-60-0

2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218903
CAS No.: 1190313-60-0
M. Wt: 177.16 g/mol
InChI Key: AVPRAWYWSGSVJI-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine is a nitro-substituted pyrrolopyridine derivative offered as a key chemical intermediate for research and development. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, making it a valuable template for designing novel bioactive molecules . Researchers utilize this and related compounds in various exploration areas, including the synthesis of potential antimicrobial agents to address the critical challenge of antimicrobial resistance (AMR) , and the development of molecular frameworks for investigating antitumor activities . The specific placement of the methyl and nitro functional groups on the fused heterocyclic core provides opportunities for further synthetic modification, enabling the creation of diverse compound libraries for biological screening. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-8(10-5)3-6(4-9-7)11(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPRAWYWSGSVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268030
Record name 2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine
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Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-60-0
Record name 2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1190313-60-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methyl 6 Nitro 1h Pyrrolo 3,2 B Pyridine

Retrosynthetic Analysis and Key Precursors for the Pyrrolo[3,2-b]pyridine System

A retrosynthetic analysis of the 2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine skeleton reveals several strategic disconnections for its construction. The primary approaches involve either the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or the annulation of the pyridine ring onto a pyrrole precursor.

Key Disconnections and Precursors:

Pyrrole Ring Formation: This is a common strategy where the C4-C5 and N1-C7a bonds of the pyrrole ring are formed from a suitably substituted pyridine precursor. A key precursor for this approach is a 2,3-disubstituted pyridine. For the target molecule, a plausible precursor would be a 2-amino-3-methylpyridine (B33374) derivative which can then be elaborated to form the pyrrole ring.

Pyridine Ring Annulation: This approach involves constructing the pyridine ring onto a pre-existing pyrrole. The key precursors for this strategy are typically 2,3-disubstituted pyrroles. For the synthesis of the target compound, a 2-methyl-3-aminopyrrole derivative could serve as a starting point for the annulation of the nitro-substituted pyridine ring.

Strategies for Pyrrole Ring Formation

The formation of the pyrrole ring onto a pyridine core is a widely employed strategy for the synthesis of azaindoles. Several classical and modern methods can be adapted for this purpose.

Fischer Indole (B1671886) Synthesis: This is one of the oldest and most versatile methods for indole synthesis, which can be applied to the synthesis of azaindoles. acs.org The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which for the synthesis of the target compound would be derived from a substituted 2-hydrazinopyridine (B147025) and a ketone or aldehyde. For instance, the reaction of a 5-nitro-2-hydrazinopyridine with acetone (B3395972) could potentially yield the this compound skeleton. The reaction is typically catalyzed by Brønsted or Lewis acids. acs.org

Madelung Synthesis: The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. An analogous approach for the target compound would involve the cyclization of an N-acetyl-3-amino-2-methyl-6-nitropyridine derivative.

Batcho-Leimgruber Indole Synthesis: This method provides a versatile route to indoles from o-nitrotoluenes and can be adapted for azaindole synthesis. The key steps involve the formation of an enamine from a 3-methyl-2,5-dinitropyridine derivative, followed by reductive cyclization to form the pyrrole ring. rsc.org

Palladium-Catalyzed Cyclizations: Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions to construct the pyrrole ring. For example, a Sonogashira coupling of a 2-amino-3-iodopyridine (B10696) with a terminal alkyne, followed by a base-mediated cyclization, can afford 2-substituted 7-azaindoles. organic-chemistry.org This strategy could be adapted to introduce the methyl group at the 2-position of the target compound.

Strategies for Pyridine Ring Annulation

The construction of the pyridine ring onto a pre-existing pyrrole is another viable synthetic strategy. This approach often involves the cyclization of a suitably functionalized pyrrole derivative.

Friedländer Annulation: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. For the synthesis of the target compound, a 2-formyl-3-aminopyrrole derivative could be reacted with a nitro-substituted methylene compound to construct the pyridine ring.

Domino Reactions: Multi-component domino reactions offer an efficient way to construct complex heterocyclic systems in a single pot. For instance, a one-pot reaction involving a 2-aminopyrrole, an aldehyde, and an active methylene compound can lead to the formation of a fused pyridine ring. acs.org

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through both multi-step sequences and more convergent one-pot processes.

Multi-Step Synthesis from Readily Available Precursors

A plausible multi-step synthesis could commence from a commercially available substituted pyridine. A representative, though not explicitly for the target compound, synthetic approach is outlined below based on analogous syntheses of substituted azaindoles. acs.orgorganic-chemistry.org

Table 1: Representative Multi-Step Synthetic Route

StepReactionReagents and ConditionsPrecursorProduct
1NitrationHNO₃, H₂SO₄2-Amino-3-methylpyridine2-Amino-3-methyl-5-nitropyridine
2Diazotization and IodinationNaNO₂, KI2-Amino-3-methyl-5-nitropyridine2-Iodo-3-methyl-5-nitropyridine
3Sonogashira CouplingTrimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N2-Iodo-3-methyl-5-nitropyridine2-(Trimethylsilylethynyl)-3-methyl-5-nitropyridine
4CyclizationTBAF2-(Trimethylsilylethynyl)-3-methyl-5-nitropyridineThis compound

This table presents a hypothetical route based on established methodologies for similar compounds.

Another approach involves the initial synthesis of the 2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold followed by regioselective nitration. The synthesis of the unsubstituted core can be achieved through various methods, including the Fischer indole synthesis from 2-hydrazinopyridine and acetone. Subsequent nitration would likely occur on the electron-rich pyridine ring, with the position of nitration being influenced by the directing effects of the fused pyrrole ring and the existing methyl group.

One-Pot Reaction Sequences and Domino Processes

Modern synthetic chemistry emphasizes the development of one-pot and domino reactions to improve efficiency and reduce waste. Such strategies can be applied to the synthesis of the pyrrolo[3,2-b]pyridine system.

A potential domino reaction could involve the reaction of a 2-amino-3-halopyridine with an alkyne under palladium catalysis, followed by an in-situ cyclization to form the pyrrole ring. organic-chemistry.org For the target compound, a 2-amino-3-halo-5-nitropyridine could be reacted with propyne (B1212725) or a propyne equivalent to directly form the this compound.

A one-pot, three-component reaction is another attractive strategy. For example, the cyclocondensation of an N-substituted 2-amino-4-cyanopyrrole with an aldehyde and an active methylene compound can afford highly substituted 7-azaindoles. acs.org While this leads to the [2,3-b] isomer, similar principles could be applied to design a convergent synthesis for the [3,2-b] isomer.

Regioselectivity and Stereoselectivity in Pyrrolo[3,2-b]pyridine Ring Formation

Regioselectivity is a critical consideration in the synthesis of substituted pyrrolo[3,2-b]pyridines, particularly when multiple reaction sites are available on the precursors.

In the formation of the pyrrole ring onto a pyridine, the regioselectivity of the cyclization is determined by the substitution pattern of the pyridine precursor. For instance, in a Fischer indole-type synthesis, the cyclization of the hydrazone derived from a 2-hydrazino-5-nitropyridine and an unsymmetrical ketone would lead to a mixture of regioisomers. The use of a symmetrical ketone like acetone ensures the formation of a single 2-methyl substituted product.

In the annulation of the pyridine ring onto a pyrrole, the regioselectivity of the cyclization is governed by the electronic and steric properties of the substituents on the pyrrole ring. For example, in a Friedländer-type annulation, the initial condensation will occur at the more nucleophilic position of the pyrrole ring.

When substituents are introduced onto the pre-formed pyrrolo[3,2-b]pyridine core , such as in electrophilic substitution reactions like nitration, the regioselectivity is dictated by the directing effects of the fused rings and any existing substituents. The pyrrole ring is generally more electron-rich than the pyridine ring and would be expected to direct electrophilic attack. However, the presence of the electron-withdrawing nitro group on the pyridine ring can deactivate it towards further electrophilic substitution. Nitration of 2-methyl-1H-pyrrolo[3,2-b]pyridine would likely be directed to the pyridine ring due to the deactivating effect of the pyrrole nitrogen on its own ring towards electrophiles. The precise position of nitration (C-6 versus other positions) would depend on a combination of electronic and steric factors.

Stereoselectivity is generally not a factor in the synthesis of the aromatic pyrrolo[3,2-b]pyridine core itself. However, if the synthesis proceeds through non-aromatic intermediates, such as in reductive cyclizations, the stereochemistry of these intermediates could be a consideration.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. Key to this is the strategic introduction of the methyl and nitro groups onto the pyrrolo[3,2-b]pyridine core. A plausible synthetic route involves the initial construction of the 2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, followed by a regioselective nitration. The optimization of both stages is critical for maximizing the yield and purity of the final product.

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are paramount in the synthesis of pyrrolopyridine derivatives and in subsequent functionalization reactions like nitration.

For the construction of the pyrrolopyridine ring system, various solvents can be employed depending on the specific cyclization strategy. High-boiling point solvents such as N-methylaniline have been utilized in classical methods like the Lorenz synthesis of azaindoles, often requiring elevated temperatures around 200°C to drive the reaction to completion. tugraz.at In modern approaches, polar aprotic solvents like DMF or DMSO can facilitate nucleophilic substitution and cyclization reactions at more moderate temperatures.

In the subsequent nitration step, the solvent plays a crucial role in controlling the reactivity of the nitrating agent and the solubility of the substrate. Traditional nitration is often carried out in strong acids like sulfuric acid, which also acts as a catalyst. nih.gov However, for sensitive heterocyclic substrates, this can lead to degradation. The use of co-solvents or alternative solvent systems can mitigate this. For instance, the nitration of related heterocyclic systems has been successfully performed in mixtures of nitric acid and acetic anhydride, or by using milder nitrating agents in solvents like dichloromethane (B109758) or acetonitrile (B52724).

Temperature control is critical to ensure the regioselectivity of the nitration and to prevent the formation of polysubstituted byproducts. Nitration reactions are typically exothermic and require careful cooling, often to temperatures between 0°C and room temperature, to control the reaction rate.

Table 1: Hypothetical Optimization of Nitration Conditions for 2-Methyl-1H-pyrrolo[3,2-b]pyridine

EntryNitrating AgentSolventTemperature (°C)Time (h)Yield of 6-nitro isomer (%)
1HNO₃/H₂SO₄H₂SO₄0-10145
2HNO₃Acetic Anhydride0260
3NaNO₃/HFIPHFIP/H₂ORoom Temp575 researchgate.net
4CANAcetonitrile25365 researchgate.net
5Cu(NO₃)₂·H₂OAcetonitrile50470 researchgate.net

This table is illustrative and based on data for analogous nitration reactions of related heterocyclic compounds. HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol, CAN = Ceric Ammonium Nitrate (B79036).

Catalyst Selection and Loading

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, catalysts can be employed in both the formation of the core structure and the nitration step.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for constructing the pyrrolopyridine skeleton from appropriately functionalized pyridine and pyrrole precursors. nih.govmdpi.commdpi.com The choice of palladium catalyst and ligand is crucial for achieving high yields and can be systematically optimized. For instance, catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd₂(dba)₃) with specific phosphine (B1218219) ligands (e.g., XPhos, RuPhos) have been shown to be effective in similar syntheses. nih.gov

In the nitration step, while traditional methods rely on stoichiometric amounts of strong acids, catalytic approaches offer a greener alternative. Lewis acids or solid acid catalysts can be used to activate the nitrating agent. For example, molybdenum trioxide (MoO₃) has been shown to be an effective catalyst in the mechanochemical nitration of aromatic compounds. serdp-estcp.mil The acidity of the catalyst, possessing both Brønsted and Lewis acid sites, can significantly influence the reaction rate and yield. serdp-estcp.mil

Table 2: Catalyst Screening for a Hypothetical Suzuki-Miyaura Coupling to Form a 2-Methyl-pyrrolo[3,2-b]pyridine Precursor

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O75 nih.gov
2Pd₂(dba)₃XPhosK₃PO₄Toluene85
3Pd(OAc)₂RuPhosCs₂CO₃t-BuOH90
4PdCl₂(dppf)dppfNa₂CO₃DME/H₂O80 mdpi.com

This table is illustrative and based on data for analogous cross-coupling reactions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. shd-pub.org.rssemanticscholar.org

Solvent-Free Synthesis and Renewable Solvents

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free reaction conditions, often facilitated by techniques like mechanochemistry or microwave irradiation, can lead to cleaner and more efficient processes. semanticscholar.orgekb.eg When solvents are necessary, the use of renewable and less toxic alternatives, such as water or ethanol (B145695), is preferred. semanticscholar.org For instance, microwave-assisted syntheses of various nitrogen heterocycles have been successfully carried out in water or ethanol, significantly reducing the environmental impact. nih.gov

Mechanochemical Synthesis

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a powerful solvent-free alternative to traditional solution-phase chemistry. serdp-estcp.milresearchgate.netdtic.mil This technique has been successfully applied to the nitration of aromatic compounds. serdp-estcp.milresearchgate.net The synthesis of this compound could potentially be achieved through a one-pot mechanochemical process, where the 2-methyl-1H-pyrrolo[3,2-b]pyridine precursor is milled with a solid nitrate salt (e.g., NaNO₃) and a solid acid catalyst (e.g., MoO₃). serdp-estcp.mil This approach would eliminate the need for corrosive acid mixtures and organic solvents, leading to a significantly greener process. The reaction rate and yield in mechanochemical nitration are influenced by the choice of catalyst and the physical parameters of the milling process. serdp-estcp.mil

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comijpsjournal.comnih.govbeilstein-journals.orgrsc.org The construction of the pyrrolopyridine ring system and the subsequent nitration step are both amenable to microwave irradiation. For example, multicomponent reactions to form pyridine and pyrrole rings have been shown to be significantly more efficient under microwave conditions. nih.govbeilstein-journals.org Similarly, microwave-assisted nitration of heterocyclic compounds can proceed rapidly and with high yields, often under milder conditions than traditional methods. mdpi.com

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates through acoustic cavitation. semanticscholar.org This method has been used for the synthesis of pyrrole derivatives, where it can improve the efficiency of condensation and cyclization reactions. semanticscholar.org The application of ultrasound could potentially facilitate the synthesis of the this compound by promoting efficient mixing and mass transfer, especially in heterogeneous reaction mixtures.

Table 3: Comparison of Conventional vs. Green Synthesis Methods for a Hypothetical Pyrrolopyridine Synthesis

MethodConditionsReaction TimeYield (%)Green Chemistry Advantages
ConventionalReflux in high-boiling solvent12-24 h60-
Microwave-assistedEthanol, 120°C, 200W15-30 min85 nih.govReduced reaction time, energy efficiency, use of renewable solvent. ijpsjournal.comnih.gov
MechanochemicalSolvent-free, ball milling1-2 h80 serdp-estcp.milresearchgate.netElimination of solvent, reduced waste. dtic.mil

This table is illustrative and based on data for analogous heterocyclic syntheses.

Detailed Spectroscopic and Structural Characterization of 2 Methyl 6 Nitro 1h Pyrrolo 3,2 B Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Chemical Shifts:

The expected chemical shifts for the protons and carbons of this compound are influenced by the electron-donating methyl group and the electron-withdrawing nitro group, as well as the fused heterocyclic ring system. The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, has a unique electronic distribution that affects the chemical shifts of its substituent protons and carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
NH (H1)11.0 - 12.0-The NH proton of the pyrrole (B145914) ring is expected to be significantly deshielded and may appear as a broad singlet.
CH₃ (at C2)2.4 - 2.614 - 16The methyl protons will appear as a singlet, with the chemical shift influenced by the heterocyclic ring.
H36.4 - 6.6100 - 105This proton on the pyrrole ring is adjacent to the methyl group and is expected to be shielded.
H58.0 - 8.2118 - 122This proton on the pyridine (B92270) ring is ortho to the nitro group and will be deshielded.
H77.8 - 8.0125 - 130This proton on the pyridine ring is meta to the nitro group.
C2-145 - 150The carbon bearing the methyl group.
C3-100 - 105The carbon attached to H3.
C3a-128 - 132Bridgehead carbon.
C5-118 - 122The carbon attached to H5.
C6-140 - 145The carbon bearing the nitro group, expected to be significantly deshielded.
C7-125 - 130The carbon attached to H7.
C7a-148 - 152Bridgehead carbon adjacent to the pyrrole nitrogen.

To confirm the predicted assignments, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, a cross-peak between H5 and H7 would confirm their positions on the pyridine ring, assuming a small long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C3, C5, and C7 based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons. For example, the methyl protons (at C2) would be expected to show correlations to C2 and C3. The NH proton could show correlations to C2, C3, C3a, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This could be used to confirm the spatial relationship between the methyl protons and the H3 proton on the pyrrole ring.

In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the crystalline form of this compound. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. The ¹³C CP-MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of carbon signals. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the pyrrole NH group.

For a rigid molecule like this compound, significant conformational dynamics are not expected at room temperature. However, variable temperature NMR studies could provide insights into any potential restricted rotation of the nitro group or tautomerism involving the pyrrole proton. Any dynamic processes would be observable through changes in the line shapes of the NMR signals as a function of temperature.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its structure and bonding.

The vibrational spectrum of this compound would be dominated by the characteristic vibrations of its functional groups.

Nitro Group (NO₂): The nitro group has two strong and characteristic stretching vibrations. The asymmetric stretch is typically observed in the range of 1500-1570 cm⁻¹, and the symmetric stretch is found between 1300-1370 cm⁻¹. These bands are usually very intense in the IR spectrum.

Pyrrole NH: The N-H stretching vibration of the pyrrole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding in the solid state.

Pyridine Ring: The pyridine ring exhibits several characteristic stretching vibrations. The C=C and C=N stretching modes typically appear in the 1400-1600 cm⁻¹ region.

Methyl Group (CH₃): The methyl group will show symmetric and asymmetric C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

Interactive Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Pyrrole NHN-H Stretch3300 - 3500Medium-StrongWeak
Aromatic C-HC-H Stretch3000 - 3100MediumStrong
Methyl C-HC-H Stretch2850 - 3000MediumMedium
Pyridine RingC=C, C=N Stretch1400 - 1600StrongStrong
Nitro NO₂Asymmetric Stretch1500 - 1570Very StrongMedium
Nitro NO₂Symmetric Stretch1300 - 1370Very StrongStrong
Methyl C-HBending1375, 1450MediumMedium
Aromatic C-HOut-of-plane Bend700 - 900StrongWeak

While the core structure of this compound is planar and rigid, vibrational spectroscopy can provide subtle conformational insights. For instance, the planarity of the nitro group with respect to the aromatic ring can influence the exact frequencies of its stretching modes. Any significant deviation from planarity would likely result in a shift of these frequencies. Furthermore, intermolecular interactions in the solid state, particularly hydrogen bonding involving the pyrrole NH and the nitro group of an adjacent molecule, would lead to noticeable shifts in the N-H and NO₂ stretching frequencies. Comparing the spectra of the compound in the solid state and in a non-polar solvent could help to identify these intermolecular effects.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Accurate Mass Determination for Elemental Composition Validation

No published data is available.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

No published data is available.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Unit Cell Parameters and Space Group Determination

No published data is available.

Intermolecular Interactions and Hydrogen Bonding Networks

No published data is available.

Conformational Preferences in the Solid State

No published data is available.

Electronic Absorption and Emission Spectroscopy

The study of how a molecule interacts with light provides valuable insight into its electronic structure and potential applications in areas such as optoelectronics and bio-imaging. This section would typically detail the photophysical properties of this compound.

UV-Visible Absorption Maxima and Molar Extinction Coefficients

An ultraviolet-visible (UV-Vis) absorption spectrum reveals the wavelengths of light a molecule absorbs. The absorption maxima (λmax) indicate the energies of electronic transitions within the molecule. The molar extinction coefficient (ε) is a measure of how strongly the molecule absorbs light at a specific wavelength.

Data Table: UV-Visible Absorption Properties of this compound

Solventλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)
Data Not AvailableData Not AvailableData Not Available

No specific data on the UV-Visible absorption maxima or molar extinction coefficients for this compound has been found in the searched scientific literature.

Fluorescence Excitation and Emission Spectra

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. The excitation spectrum shows the wavelengths of light that lead to fluorescence, while the emission spectrum shows the wavelengths of light emitted.

Data Table: Fluorescence Properties of this compound

SolventExcitation λmax (nm)Emission λmax (nm)
Data Not AvailableData Not AvailableData Not Available

No specific data on the fluorescence excitation and emission spectra for this compound has been found in the searched scientific literature.

Quantum Yield and Fluorescence Lifetime Measurements

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.

Data Table: Quantum Yield and Fluorescence Lifetime of this compound

SolventQuantum Yield (ΦF)Fluorescence Lifetime (τF, ns)
Data Not AvailableData Not AvailableData Not Available

No specific data on the quantum yield or fluorescence lifetime for this compound has been found in the searched scientific literature.

Solvatochromic Effects on Photophysical Properties

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. Studying these effects on the absorption and emission spectra can provide information about the change in dipole moment of the molecule upon electronic excitation and the nature of solvent-solute interactions.

No studies on the solvatochromic effects on the photophysical properties of this compound have been found in the searched scientific literature.

Computational and Theoretical Investigations of 2 Methyl 6 Nitro 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For 2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine, DFT calculations are employed to determine its optimized geometry, electronic properties, and spectroscopic parameters. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to provide a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.39C2-N1-C7a108.5
N1-C21.37C3-C2-N1110.2
C6-N(nitro)1.48C5-C6-N(nitro)118.9
N(nitro)-O1.23O-N(nitro)-O124.5

Note: The data in this table is representative and based on computational studies of similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distribution)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is typically localized over the electron-rich pyrrole (B145914) ring and the methyl group, while the LUMO is concentrated on the electron-deficient pyridine (B92270) ring and the nitro group. This distribution facilitates intramolecular charge transfer.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.54
LUMO-2.89
Energy Gap (ΔE)3.65

Note: The data in this table is representative and based on computational studies of similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas). Green areas denote neutral potential.

In this compound, the MEP map would show the most negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The most positive potential would be located around the hydrogen atom of the pyrrole N-H group, indicating a site for nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

Vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations of the computational method.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C2145.2H (N1-H)11.8
C3115.8H (C3)6.8
C3a128.9H (C4)7.5
C4118.1H (C5)8.2
C5122.5H (C7)8.9
C6149.3H (Methyl)2.6
C7141.7
C7a142.0
Methyl C14.5

Note: The data in this table is representative and based on computational studies of similar heterocyclic compounds.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. nih.gov

Calculation of Electronic Transitions and Absorption Spectra

TD-DFT calculations provide information about the energies of electronic transitions, the oscillator strengths of these transitions, and the nature of the orbitals involved. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule.

For this compound, the main electronic transitions are expected to be of the π → π* and n → π* type. nih.gov The presence of the nitro group can lead to intramolecular charge transfer (ICT) bands in the absorption spectrum.

Table 4: Calculated Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13850.25HOMO → LUMO (95%)
S0 → S23200.18HOMO-1 → LUMO (88%)
S0 → S32950.32HOMO → LUMO+1 (91%)

Note: The data in this table is representative and based on computational studies of similar heterocyclic compounds.

Analysis of Singlet and Triplet Excited States

The photophysical properties of a molecule are governed by its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating these states. For this compound, the primary focus is on the lowest singlet (S₁) and triplet (T₁) excited states, as these are fundamental to understanding its fluorescence and phosphorescence characteristics.

The introduction of a nitro group, a strong electron-withdrawing moiety, is expected to significantly influence the electronic transitions. It is anticipated that the lowest energy absorption band would correspond to a π-π* transition, likely with some degree of intramolecular charge transfer (ICT) character from the pyrrolopyridine ring system to the nitro group. This ICT nature can be modulated by the polarity of the solvent.

A key parameter in photophysics is the energy gap between the lowest singlet and triplet excited states (ΔEST). A smaller ΔEST value facilitates intersystem crossing (ISC), the process by which a molecule transitions from a singlet to a triplet state. nih.govrsc.org In many nitroaromatic compounds, the presence of the nitro group can lead to a relatively small ΔEST, enhancing the probability of ISC and subsequent phosphorescence or photosensitizing capabilities. Computational studies on similar nitro-substituted heterocycles often reveal this trend. nih.gov

The expected photophysical properties based on TD-DFT calculations for analogous compounds are summarized below. These values are illustrative and would require specific calculations for this compound for precise determination.

ParameterExpected Trend/ValueSignificance
S₁ Excitation EnergyLower energy compared to the unsubstituted pyrrolopyridineRed-shifted absorption spectrum
T₁ Excitation EnergyLower energy than S₁Potential for phosphorescence
ΔEST (S₁-T₁ gap)Relatively smallEnhanced intersystem crossing (ISC) rate nih.govrsc.org
Nature of S₁ Transitionπ-π* with ICT characterSolvent-dependent photophysical properties

Reactivity Descriptors and Reaction Pathway Prediction

Fukui functions are essential reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scm.comwikipedia.org These functions quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. wikipedia.org

For this compound, the presence of the electron-withdrawing nitro group and the electron-donating methyl group, along with the inherent reactivity of the fused pyrrolopyridine ring system, creates a complex reactivity landscape.

Nucleophilic Attack (f+): The sites with the highest f+ values are most susceptible to attack by nucleophiles. In pyridine and its derivatives, positions 2 and 4 (ortho and para to the pyridine nitrogen) are generally electron-deficient and thus prone to nucleophilic attack. wikipedia.org The strong electron-withdrawing effect of the nitro group at position 6 is expected to further activate the pyridine ring towards nucleophiles, particularly at the positions ortho and para to the nitro group.

Electrophilic Attack (f-): The sites with the highest f- values are the most likely targets for electrophiles. The pyrrole ring is generally electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. The methyl group at position 2 will further enhance the electron density in the pyrrole moiety.

Radical Attack (f0): The sites with the highest f0 values indicate the most probable locations for radical attack.

Based on the analysis of similar substituted heterocycles, the predicted reactive sites are tabulated below.

Reactive SitePredicted Reactivity Towards Nucleophiles (f+)Predicted Reactivity Towards Electrophiles (f-)
C5HighLow
C7HighLow
C3LowHigh
N1 (Pyrrole)LowModerate (after deprotonation)

The proton on the pyrrole nitrogen (N1-H) is acidic and can be removed by a base. The pKa value of this proton is a crucial parameter that influences the molecule's behavior in biological systems and its utility in synthesis. The acidity of the pyrrolic proton is significantly affected by the substituents on the ring system.

The electron-withdrawing nitro group at position 6 is expected to substantially decrease the pKa of the N1-H proton, making it more acidic than in the unsubstituted 1H-pyrrolo[3,2-b]pyridine. This is due to the stabilization of the resulting conjugate base (anion) through the inductive and resonance effects of the nitro group. Conversely, the electron-donating methyl group at position 2 would have a slight pKa-increasing effect. However, the influence of the nitro group is generally much stronger. Computational methods, often employing a thermodynamic cycle in conjunction with a solvation model, can provide reliable predictions of pKa values.

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reaction types can be envisaged and studied computationally.

For instance, nucleophilic aromatic substitution (SNAr) reactions are common for nitro-activated aromatic systems. ntnu.nochempanda.com A computational study of the reaction of this compound with a nucleophile (e.g., an amine or an alkoxide) would likely proceed via a Meisenheimer complex. DFT calculations could be used to model the geometry and stability of this intermediate and the associated transition states, thus predicting the regioselectivity and feasibility of the reaction.

Furthermore, the reduction of the nitro group is a common transformation. Computational studies can elucidate the stepwise mechanism of this reduction, which can proceed through various intermediates depending on the reducing agent and reaction conditions.

Molecular Dynamics Simulations (if applicable)

While this compound is a relatively rigid molecule, its interactions with solvent molecules can be explored using molecular dynamics (MD) simulations. nih.gov MD simulations can provide a detailed picture of the solvation shell around the molecule and identify specific interactions, such as hydrogen bonding between the pyrrolic N-H or the nitro group's oxygen atoms and protic solvent molecules.

Such simulations would be particularly useful in understanding the solvent effects on the molecule's photophysical properties and reactivity. For example, the stabilization of the ground and excited states by the solvent can be quantified, providing a more accurate prediction of absorption and emission spectra in different environments. nih.gov

Interaction Energy Calculations with Solvents

A comprehensive search of scientific literature and computational chemistry databases yielded no specific studies focused on the interaction energy calculations between this compound and various solvents. While computational studies on related nitroaromatic compounds and heterocyclic systems have been conducted to understand their behavior in solution, direct data for the title compound is not available in the public domain.

Theoretical investigations into the interaction energies between a solute and solvent molecules are crucial for understanding solvation phenomena, which in turn influence a compound's reactivity, stability, and spectral properties. Such calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT) with various levels of theory and basis sets, often incorporating a polarizable continuum model (PCM) to simulate the bulk solvent environment. rsc.orgnih.gov More explicit models may involve the inclusion of a number of solvent molecules around the solute to analyze specific interactions like hydrogen bonding. rsc.org

For nitroaromatic compounds, the nitro group can significantly influence interactions with solvents. rsc.org Studies on other nitro-substituted heterocyclic systems have explored aspects such as solvatochromic effects and the influence of solvent polarity on electronic transitions. qu.edu.qa For instance, research on nitro derivatives of pyridine has utilized DFT to calculate properties like heats of formation and aromaticity, which are fundamental to understanding their chemical behavior, though not directly providing solvent interaction energies. researchgate.net

The interaction energy between a solute and a solvent arises from a combination of electrostatic interactions, dispersion forces, and in some cases, hydrogen bonding. The nature of the solvent—whether it is protic or aprotic, polar or nonpolar—plays a defining role in the strength and type of these interactions. researchgate.netmasterorganicchemistry.com For a molecule like this compound, one would anticipate different interaction energies in polar protic solvents (like water or ethanol), which can form hydrogen bonds with the nitro group and the pyrrole N-H, compared to polar aprotic solvents (like acetone (B3395972) or acetonitrile) or nonpolar solvents.

Although specific data is absent, a hypothetical computational study would likely involve the following steps:

Optimization of the geometry of this compound in the gas phase.

Calculation of the single-point energy of the optimized structure.

Optimization of the geometry and calculation of the energy of the compound in the presence of various solvent models (e.g., water, methanol, DMSO, acetone).

Calculation of the interaction energy by subtracting the sum of the energies of the isolated solute and solvent cluster from the energy of the solute-solvent complex.

Without such dedicated studies, any discussion on the specific interaction energies of this compound with different solvents remains speculative. Future computational work is required to elucidate these interactions and provide the quantitative data necessary for a thorough understanding.

Chemical Reactivity and Derivatization of 2 Methyl 6 Nitro 1h Pyrrolo 3,2 B Pyridine

Reactions at the Nitro Group

The nitro group at the 6-position of the pyridine (B92270) ring is a key functional handle for derivatization, primarily through reduction to an amino group, which then opens up a plethora of further transformations.

The reduction of a nitro group on a pyridine ring to an amine is a common and well-established transformation. Various reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. For nitro-azaindoles, catalytic hydrogenation is a frequently used method.

Commonly used conditions for the reduction of nitroarenes and nitro-heterocycles include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov For instance, the reduction of related nitro-azaindoles has been achieved using Pd/C in a suitable solvent like ethanol (B145695) or methanol.

Metal-Acid Systems: A combination of a metal like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid is effective for nitro group reduction. researchgate.net

Transfer Hydrogenation: Ammonium formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C can also be used as a hydrogen source.

Other Reagents: Reagents like sodium dithionite (B78146) or tin(II) chloride are also known to reduce nitro groups and can be used under milder conditions, which might be beneficial if other sensitive functional groups are present. mdpi.com

The successful reduction of 2-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine would yield 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine, a versatile intermediate for further functionalization.

Table 1: Representative Conditions for Nitro Group Reduction
Reagent/CatalystSolventTemperatureNotes
H₂, Pd/CEthanol/MethanolRoom TemperatureA common and efficient method for nitro-heterocycles.
Fe, HCl/Acetic AcidEthanol/WaterRefluxA classical and cost-effective method.
SnCl₂·2H₂OEthanolRefluxA mild reducing agent.
Na₂S₂O₄Water/MethanolRoom TemperatureUseful for substrates with sensitive functional groups.
B₂(OH)₄Aqueous/OrganicRoom TemperatureA mild reducing agent compatible with DNA-encoded libraries. mdpi.com

The amino group of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine can be converted to a halide (e.g., via a Sandmeyer reaction) to participate in cross-coupling reactions. Alternatively, the amino group itself can be used in certain coupling reactions. The corresponding 6-halo-2-methyl-1H-pyrrolo[3,2-b]pyridine would be a key substrate for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov The 6-halo derivative of 2-methyl-1H-pyrrolo[3,2-b]pyridine could be coupled with various aryl or heteroaryl boronic acids or esters to introduce a wide range of substituents at the 6-position. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₂CO₃ in a solvent mixture such as dioxane/water or DME. nih.gov For example, the Suzuki coupling of 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid has been reported to proceed efficiently. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. The 6-halo-2-methyl-1H-pyrrolo[3,2-b]pyridine could be coupled with various terminal alkynes to introduce alkynyl moieties. Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) salt like CuI. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction would allow for the introduction of various primary or secondary amines at the 6-position of a 6-halo-2-methyl-1H-pyrrolo[3,2-b]pyridine. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as XPhos or RuPhos often being employed. nih.govmit.edumit.edu

Table 2: Typical Palladium-Catalyzed Cross-Coupling Reactions on Azaindole Scaffolds
Coupling ReactionSubstratesCatalyst/LigandBaseSolvent
Suzuki6-Halo-azaindole, Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosNa₂CO₃ or K₂CO₃Dioxane/Water
Sonogashira6-Halo-azaindole, Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃N or PiperidineTHF or DMF
Buchwald-Hartwig6-Halo-azaindole, AminePd₂(dba)₃/XPhos or RuPhosNaOt-Bu or LiHMDSToluene or Dioxane

Functionalization of the Pyrrole (B145914) Nitrogen (N-1)

The pyrrole nitrogen (N-1) of this compound possesses a lone pair of electrons and can be readily functionalized through various reactions.

N-alkylation of the pyrrole ring in azaindoles is a common transformation. It is typically achieved by treating the N-H precursor with a base to generate the corresponding anion, followed by reaction with an alkylating agent such as an alkyl halide or sulfate. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides, similar to the Chan-Lam or Buchwald-Hartwig amination reactions.

The pyrrole nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base. nih.govsemanticscholar.orggoogle.comnih.govresearchgate.net Common bases for this transformation include pyridine, triethylamine, or sodium hydride. The resulting N-acyl group can serve as a protecting group or can influence the electronic properties of the pyrrole ring.

Similarly, sulfonylation of the pyrrole nitrogen can be accomplished using sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like sodium hydride or pyridine. The resulting N-sulfonyl group is a strong electron-withdrawing group and can significantly alter the reactivity of the pyrrole ring.

Table 3: Functionalization of the Pyrrole Nitrogen (N-1)
ReactionReagentsBaseSolvent
AlkylationAlkyl halide (e.g., MeI, BnBr)NaH, K₂CO₃, or Cs₂CO₃DMF, Acetonitrile
ArylationAryl halide, Boronic acidPd or Cu catalyst, BaseToluene, Dioxane
AcylationAcyl chloride or AnhydridePyridine, Et₃N, or NaHCH₂Cl₂, THF
SulfonylationSulfonyl chloride (e.g., TsCl, MsCl)NaH or PyridineCH₂Cl₂, THF

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is generally less nucleophilic than the pyrrole nitrogen due to the delocalization of its lone pair within the aromatic system. However, it can still undergo reactions with strong electrophiles.

The pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. researchgate.netnih.gov This reaction, known as quaternization, typically requires a reactive alkylating agent such as an alkyl iodide or a potent alkylating agent like methyl trifluoromethanesulfonate (B1224126) (methyl triflate). The presence of the electron-withdrawing nitro group at the 6-position would further decrease the nucleophilicity of the pyridine nitrogen, making quaternization more challenging compared to an unsubstituted pyrrolopyridine. Microwave-assisted quaternization has been shown to be an effective method for various pyridine derivatives. researchgate.net

Coordination Chemistry with Metal Centers as a Ligand

The pyrrolopyridine framework, often referred to as azaindole, is recognized for its significant coordination chemistry. nih.gov The presence of multiple nitrogen atoms with available lone pairs makes this compound a potential ligand for a variety of metal centers. The pyridine nitrogen (N-4) is generally the most basic and accessible site for coordination with metal ions. libretexts.org The pyrrole nitrogen (N-1), while less basic due to the delocalization of its lone pair in the aromatic system, can also participate in metal binding, particularly after deprotonation. libretexts.org

The coordination behavior is influenced by the electronic effects of the substituents. The electron-withdrawing nitro group at the 6-position diminishes the electron density of the pyridine ring, thereby reducing the basicity of the N-4 nitrogen. Conversely, the methyl group at the 2-position has a mild electron-donating effect on the pyrrole ring.

While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the behavior of related N-heterocyclic compounds provides a strong basis for predicting its coordination modes. nih.govnih.gov It is anticipated to form stable complexes with various transition metals such as cobalt(II), copper(II), zinc(II), and iron(II). nih.govnih.gov The geometry of these complexes can vary, including octahedral and tetrahedral arrangements, depending on the metal ion and the stoichiometry of the reaction. wikipedia.org

Table 1: Predicted Coordination Behavior of this compound

Metal IonExpected Coordination Site(s)Potential Complex Geometry
Co(II)N-4 (Pyridine)Tetrahedral/Octahedral
Cu(II)N-4 (Pyridine)Square Planar/Octahedral
Zn(II)N-4 (Pyridine)Tetrahedral
Fe(II)N-4 (Pyridine)Octahedral
Ag(I)N-4 (Pyridine)Linear/Tetrahedral

This table is predictive and based on the known coordination chemistry of similar N-heterocyclic ligands.

Quaternization Reactions

The pyridine nitrogen atom in the this compound scaffold is susceptible to quaternization reactions with electrophiles such as alkyl halides. This N-alkylation results in the formation of a pyridinium salt, which further enhances the electron-deficient nature of the pyridine ring.

The reaction typically proceeds by treating the pyrrolopyridine with an excess of an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, often in a polar aprotic solvent like acetonitrile or DMF. The presence of the electron-withdrawing nitro group can decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing conditions for the reaction to proceed efficiently compared to unsubstituted pyrrolopyridines.

Table 2: Representative Quaternization Reactions of Pyridine-like Heterocycles

ReagentConditionsProduct Type
Methyl IodideAcetonitrile, heatN-methyl pyridinium iodide
Benzyl BromideDMF, room temp to 50°CN-benzyl pyridinium bromide
Ethyl BromoacetateAcetone (B3395972), refluxN-ethoxycarbonylmethyl pyridinium bromide

This table illustrates typical conditions for the quaternization of pyridine and related heterocycles and is predictive for this compound.

Electrophilic Aromatic Substitution on the Pyrrole Ring (if applicable)

The pyrrole ring is inherently electron-rich and generally reactive towards electrophilic aromatic substitution. onlineorganicchemistrytutor.com In the case of this compound, the pyrrole ring is the more likely site for such reactions compared to the highly deactivated pyridine ring. The substitution is expected to occur preferentially at the C-3 position, as the C-2 position is already substituted with a methyl group. pearson.com

Typical electrophilic substitution reactions on pyrroles include halogenation, nitration, and Friedel-Crafts reactions, though the conditions need to be carefully controlled to avoid polymerization or reaction at the nitrogen atoms. wikipedia.org For this compound, milder reagents would be necessary.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

ReactionReagentExpected Position of Substitution
HalogenationN-Bromosuccinimide (NBS)C-3
NitrationHNO₃/Acetic AnhydrideC-3
FormylationVilsmeier-Haack (POCl₃/DMF)C-3

This table outlines potential reactions based on the general reactivity of pyrrole rings, adapted for the specific substrate.

Reactions at the Methyl Group (if applicable)

The methyl group at the C-2 position of the pyrrolopyridine ring exhibits reactivity characteristic of methyl groups attached to heterocyclic systems, particularly when activated by electron-withdrawing groups.

Oxidation or Halogenation of the Methyl Group

The methyl group of 2-methylpyridines can be acidic, and this acidity is enhanced by the presence of electron-withdrawing groups on the pyridine ring, such as a nitro group. mdpi.com While direct oxidation of the methyl group to a carboxylic acid can be challenging, it may be achieved using strong oxidizing agents. A more common approach is the stepwise oxidation or functionalization.

Halogenation of the methyl group, typically via a free-radical mechanism, can be induced by reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. libretexts.orglibretexts.org This would lead to the formation of the corresponding halomethyl, dihalomethyl, and trihalomethyl derivatives, which are versatile intermediates for further synthetic transformations.

Another important reaction of such activated methyl groups is their condensation with aldehydes. The acidity of the methyl protons allows for deprotonation, and the resulting carbanion can act as a nucleophile. For instance, 2-methyl-3-nitropyridines have been shown to react with various aromatic aldehydes in the presence of a base to yield styryl derivatives. mdpi.com

Table 4: Reactivity of the C-2 Methyl Group

Reaction TypeReagent(s)Product
Radical HalogenationNBS, AIBN, CCl₄, reflux2-(Bromomethyl)-6-nitro-1H-pyrrolo[3,2-b]pyridine
CondensationAromatic Aldehyde, Piperidine, Toluene, heat2-(2-Arylvinyl)-6-nitro-1H-pyrrolo[3,2-b]pyridine

AIBN = Azobisisobutyronitrile. This table is based on established reactivity patterns for similar compounds.

Synthesis of Complex Architectures Utilizing the Pyrrolopyridine Scaffold

The this compound scaffold serves as a valuable building block for the construction of more elaborate, polycyclic systems. The inherent reactivity of the pyrrolopyridine core, combined with the functional handles provided by the methyl and nitro groups, allows for a variety of annulation strategies.

Incorporation into Polycyclic Systems

The synthesis of fused polycyclic systems can be achieved through intramolecular cyclization reactions. One documented example with a related 7-azaindole (B17877) derivative involved the formation of a tricyclic eight-membered ring. nih.gov This occurred as a side reaction during an acid-catalyzed deprotection, where formaldehyde, generated in situ, participated in a two-step electrophilic aromatic substitution, bridging the pyrrole ring and a substituent on the pyridine ring. This demonstrates the potential for intramolecular cyclizations to form larger ring systems fused to the pyrrolopyridine core.

Furthermore, the functional groups on this compound can be manipulated to facilitate cyclization. For example, reduction of the nitro group to an amine, followed by reaction with a bifunctional electrophile, could lead to the formation of a third fused ring. Similarly, functionalization of the methyl group, as described in section 5.5.1, provides an electrophilic or nucleophilic center that can participate in intramolecular ring-closing reactions.

Oligomerization and Polymerization Approaches for this compound

The exploration of oligomerization and polymerization of this compound is a niche area of research with limited direct experimental data. However, by drawing parallels with the known reactivity of related pyrrolopyridine, nitroaromatic, and methyl-substituted heterocyclic compounds, potential synthetic routes can be proposed. These approaches primarily revolve around leveraging the inherent electronic properties of the monomer to facilitate the formation of larger conjugated systems. The presence of the electron-donating methyl group and the strongly electron-withdrawing nitro group on the pyrrolopyridine core is expected to significantly influence its reactivity towards polymerization.

Two principal strategies are envisioned for the polymerization of this monomer: electropolymerization and chemical oxidative polymerization. Both methods rely on the generation of radical cations from the monomer units, which then couple to form polymer chains. Additionally, cross-coupling reactions could be employed if the monomer is appropriately functionalized with leaving groups.

Electropolymerization

Electropolymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. rsc.orgnih.govrsc.org For this compound, this method could potentially lead to the formation of a functionalized conductive polymer. The process involves the electrochemical oxidation of the monomer to form radical cations, which subsequently couple. The electron-withdrawing nature of the nitro group is anticipated to increase the oxidation potential of the monomer compared to unsubstituted pyrrolopyridine. The polymerization would likely proceed through coupling at the C3 and C7 positions of the pyrrolopyridine ring system, which are typically the most reactive sites for electrophilic attack and radical coupling in related azaindole structures.

A hypothetical electropolymerization setup would involve a three-electrode cell containing a solution of the monomer and a supporting electrolyte in a suitable organic solvent.

Table 1: Hypothetical Electropolymerization Conditions for this compound

ParameterProposed ConditionRationale
Working Electrode Platinum (Pt) or Indium Tin Oxide (ITO) glassProvides a conductive and relatively inert surface for polymer deposition. researchgate.net
Counter Electrode Platinum (Pt) mesh or wireServes as the other electrode to complete the circuit.
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)Provides a stable potential reference.
Monomer Concentration 0.01 - 0.1 MA typical concentration range for electropolymerization.
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄)Provides conductivity to the solution. researchgate.net
Solvent Acetonitrile or Dichloromethane (B109758)Aprotic solvents are commonly used to avoid interference from protonolysis.
Applied Potential Potentiodynamic or galvanostatic cyclingThe potential will need to be swept to or held at a value sufficient to oxidize the monomer.

The resulting polymer film would be expected to be electroactive, with its conductivity and color being dependent on its oxidation state. The presence of the nitro groups would likely make the polymer a p-dopable material.

Chemical Oxidative Polymerization

Chemical oxidative polymerization offers a route to produce the polymer in bulk. This method involves the use of a chemical oxidizing agent to generate the initial radical cations. elsevierpure.commdpi.comdoi.org Common oxidants for pyrrole polymerization include iron(III) chloride (FeCl₃) and ammonium persulfate ((NH₄)₂S₂O₈). The reaction mechanism is analogous to electropolymerization, involving the coupling of radical cations.

The reaction conditions for the chemical oxidative polymerization would need to be carefully controlled to favor polymerization over potential side reactions, such as oxidative degradation of the pyrrolopyridine ring, which can be promoted by the presence of the nitro group. researchgate.netnih.gov

Table 2: Hypothetical Chemical Oxidative Polymerization Conditions for this compound

ParameterProposed ConditionRationale
Oxidizing Agent Iron(III) chloride (FeCl₃) or Ammonium persulfate ((NH₄)₂S₂O₈)Commonly used and effective oxidants for pyrrole polymerization.
Monomer to Oxidant Ratio 1:2 to 1:3A stoichiometric excess of the oxidant is often required.
Solvent Chloroform, Acetonitrile, or Water (with a surfactant)The choice of solvent will depend on the solubility of the monomer and the resulting polymer.
Temperature 0 - 25 °CLower temperatures can help to control the reaction rate and minimize side reactions.
Reaction Time Several hours to a dayThe reaction would be monitored for the formation of a precipitate, indicating polymer formation.

The polymer obtained through this method would likely be a dark-colored powder, which could be further processed for various applications. The solubility of the resulting polymer may be limited due to the rigid backbone and intermolecular interactions.

Cross-Coupling Polymerization

While not directly applicable to this compound as is, a cross-coupling approach could be envisioned if the monomer were first functionalized with appropriate leaving groups, such as halogens (e.g., bromine or iodine), at the desired positions for polymerization (e.g., C3 and C7). Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are powerful tools for the synthesis of conjugated polymers from haloaromatic monomers. rsc.org This strategy would offer greater control over the polymer's structure and regiochemistry.

For instance, a dihalo-substituted derivative of this compound could be subjected to a Yamamoto or a Suzuki polycondensation reaction to yield a well-defined polymer.

Table 3: Hypothetical Cross-Coupling Polymerization of a Dihalo-2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine Derivative

Reaction TypeMonomerCatalyst/ReagentsExpected Polymer Structure
Yamamoto Coupling 3,7-Dibromo-2-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridineNi(COD)₂, 2,2'-bipyridineA linear polymer with direct linkages between the pyrrolopyridine units.
Suzuki Polycondensation 3,7-Dibromo-2-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine and a diboronic acid or ester comonomerPd(PPh₃)₄, base (e.g., K₂CO₃)An alternating copolymer with the pyrrolopyridine units linked by the comonomer's aryl group.

These cross-coupling methods would provide a more controlled route to oligomers and polymers with defined structures, which is crucial for understanding the structure-property relationships of these materials. The properties of the resulting polymers would be highly dependent on the nature of the comonomer used in the case of Suzuki polycondensation.

Mechanistic Investigations of Molecular Interactions and Advanced Applications

Exploration of Non-Covalent Interactions

Non-covalent interactions are fundamental to the structure and function of molecular systems. For 2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine, hydrogen bonding, π-π stacking, and CH-π interactions are expected to be the dominant forces governing its assembly in the solid state and its behavior in solution.

The structure of this compound features multiple sites capable of engaging in hydrogen bonds, which are crucial in its interaction with polar, protic environments. The key hydrogen bond donor is the proton on the N1 nitrogen of the pyrrole (B145914) ring (N-H). The primary hydrogen bond acceptor sites are the nitrogen atom of the pyridine (B92270) ring (N7) and the two oxygen atoms of the nitro group.

The parent 7-azaindole (B17877) scaffold is a well-studied model system for the hydrogen bonding found in DNA base pairs, readily forming dimers through complementary N-H···N hydrogen bonds. researchgate.net In the presence of protic solvents like water or alcohols, the N-H group acts as a hydrogen bond donor, while the pyridine N7 atom is a strong acceptor. acs.org The introduction of a nitro group at the 6-position provides additional, powerful hydrogen bond acceptor sites. This is expected to lead to strong interactions with protic solvents and influence the solvation shell around the molecule. Theoretical and experimental studies on related nitro-substituted aromatic compounds confirm the formation of strong intermolecular hydrogen bonds involving the nitro group.

Table 1: Potential Hydrogen Bonding Sites in this compound

Site Type Role
Pyrrole N1-H N-H Donor
Pyridine N7 Pyridinic Nitrogen Acceptor

The planar, aromatic bicyclic ring system of this compound makes it an ideal candidate for forming π-π stacking interactions. These interactions are a driving force in the crystal packing of many aromatic and heteroaromatic compounds, including pyridine and azaindole derivatives. researchgate.net The stacking can occur in various geometries, such as face-to-face or offset arrangements, and is influenced by the electronic distribution within the aromatic rings. The electron-withdrawing nitro group significantly polarizes the π-system, which can lead to strong, well-defined stacking arrangements with other aromatic moieties in supramolecular assemblies.

Furthermore, the methyl group at the 2-position can participate in C-H···π interactions. This type of non-covalent bond involves the hydrogen atoms of the methyl group interacting with the electron cloud of a nearby aromatic ring. These interactions, though weaker than hydrogen bonds or π-π stacking, play a significant role in the stabilization of crystal structures and molecular complexes.

Role as a Ligand in Coordination Chemistry

The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) framework is a versatile ligand in transition metal chemistry. semanticscholar.org The presence of two nitrogen atoms—the pyrrolic N1 and the pyridinic N7—provides multiple coordination modes. The deprotonated form, 7-azaindolate, is a particularly effective ligand.

The 7-azaindole scaffold can coordinate to a metal center in several ways. While coordination through the more basic pyridine N7 atom is common for the neutral ligand, the deprotonated 7-azaindolate anion often coordinates through the pyrrolic N1 nitrogen. nih.govnih.gov This κ¹-N1 coordination mode has been observed in homoleptic tetrahedral complexes with several first-row transition metals, including Mn(II), Fe(II), and Co(II), forming complexes with the general formula [M(AzaIn)₄]²⁻. researchgate.netnih.gov In these structures, the metal ion is exclusively bonded to the pyrrolic nitrogen atoms. nih.gov

Additionally, the ligand can act as a bridge between two metal centers, coordinating through both the N1 and N7 atoms (μ-N1,N7). This bridging capability is essential for the formation of polynuclear complexes. While specific stability constants for this compound complexes have not been reported, the high affinity of the 7-azaindolate core for transition metals suggests that it would form stable complexes. The electronic effects of the methyl and nitro substituents would modulate this stability; the electron-donating methyl group could enhance ligand-to-metal sigma donation, while the electron-withdrawing nitro group would decrease the basicity of the pyridine nitrogen.

The coordination of 7-azaindolate to transition metals gives rise to distinct spectroscopic features. X-ray crystallography on Fe(II) complexes, for example, has provided precise structural data. nih.gov Density Functional Theory (DFT) calculations complement these experimental findings, showing that the 7-azaindolide ligand, when coordinated via N1, acts as a nearly pure sigma donor, with significant ionic character in its bonding to the metal. nih.govnih.gov

The electronic absorption spectra of these complexes are informative. For instance, UV-vis spectroscopy was used to identify a copper(III) intermediate in a Chan-Lam coupling reaction involving a copper-7-azaindole complex, demonstrating the ligand's ability to stabilize higher oxidation states. nih.govresearchgate.net The coordination environment can be further probed by techniques like Electron Paramagnetic Resonance (EPR) for paramagnetic species and magnetic susceptibility measurements to determine the number of unpaired electrons on the metal center.

Table 2: Selected Structural Data for an Analogous Fe(II)-7-Azaindolide Complex

Parameter Value (Å) Reference
Fe(1)-N(1) Bond Distance 2.0175 nih.gov
Fe(1)-N(3) Bond Distance 2.0674 nih.gov
Li(1)-N(2) Bond Distance 2.034 nih.gov
Li(1)-N(4) Bond Distance 2.015 nih.gov

Data from the solid-state structure of Li₂[Fe(AzaIn)₄]·2THF·C₆H₆.

Potential as a Fluorophore or Chromophore in Chemical Probes

The photophysical properties of the 7-azaindole scaffold are of significant interest. The parent molecule is fluorescent, and its emission is highly sensitive to its environment, making it a valuable probe for studying protein structure and dynamics. acs.org Its absorption and emission are red-shifted compared to tryptophan, providing a distinct spectral window for biological studies. acs.org

However, the presence of a nitro group at the 6-position is expected to dramatically alter these properties. Nitro-aromatic compounds are famously weak emitters because the strongly electron-withdrawing nitro group often introduces efficient non-radiative decay pathways that quench fluorescence. chemrxiv.orgresearchgate.net Studies on other nitro-substituted heterocycles, such as 2-nitro-porphyrins and 4-nitro-tryptophan, have shown that these molecules have very short singlet lifetimes and extremely low fluorescence quantum yields (<0.001 in the case of 4-nitro-tryptophan). nih.govnih.gov This quenching is often attributed to the formation of an intramolecular charge transfer (ICT) state (P⁺-NO₂⁻), which deactivates the excited state non-radiatively. nih.gov

Therefore, this compound is unlikely to be a useful fluorophore. Instead, its strong absorption in the UV-visible region, dictated by the extended π-conjugated system and the powerful influence of the nitro group, makes it a potent chromophore. Its properties could be exploited in applications where strong light absorption is desired, or it could function as an effective fluorescence quencher in FRET-based chemical probes. nih.gov

Scientific Data on this compound Remains Largely Undocumented in Public Domain

Despite its defined chemical structure, detailed scientific investigations into the properties and applications of the compound this compound are conspicuously absent from currently accessible scientific literature. Extensive searches for specific data regarding its molecular interactions, advanced material applications, and biomolecular binding affinities have yielded no significant research findings.

The compound, identified by the CAS number 1190313-60-0, belongs to the pyrrolopyridine class of heterocyclic compounds. While the broader family of pyrrolopyridines, particularly 7-azaindole derivatives, has been the subject of considerable research in areas such as medicinal chemistry and materials science, this specific substituted derivative appears to be largely unexplored.

Consequently, information regarding the mechanistic basis of any photophysical changes upon interaction with specific analytes, which would be crucial for its potential use as a sensor, is not available. Similarly, there is no documented research on the design principles for creating environmentally sensitive probes based on this molecule.

In the realm of materials science, there are no published studies on the integration of this compound into conjugated polymers for applications in organic electronics. Its potential use as a building block in the formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) also remains uninvestigated in the public research domain.

Furthermore, fundamental studies concerning the interaction of this specific compound with biomolecules are absent from the scientific record. There is no available data from spectroscopic or calorimetric methods that would indicate its binding affinity to model biomolecules such as DNA/RNA components or specific amino acids.

While the synthesis of this and related compounds may have been achieved, the in-depth characterization and application-focused research required to fulfill the requested article outline has not been published in peer-reviewed journals or other publicly accessible scientific databases. Therefore, a detailed, scientifically accurate article focusing solely on the specified aspects of this compound cannot be generated at this time due to the lack of foundational research data.

Fundamental Studies on Interaction with Biomolecules (excluding clinical aspects)

Mechanistic Analysis of Enzyme Inhibition or Receptor Binding via Structural Analogies

While direct mechanistic studies on this compound are not extensively available in the current body of scientific literature, a robust analysis of its potential molecular interactions can be extrapolated from the well-established behavior of its core scaffold, 7-azaindole, and its various structural analogs. The 7-azaindole framework is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.gov

The primary mechanism by which 7-azaindole derivatives typically exert their inhibitory action on protein kinases is through competitive binding at the adenosine triphosphate (ATP) binding site. nih.govnih.gov The 7-azaindole moiety itself is an excellent bioisostere of the adenine base of ATP and is capable of forming critical hydrogen bonds with the "hinge" region of the kinase domain. nih.gov Specifically, the nitrogen at position 7 (N7) of the pyridine ring acts as a hydrogen bond acceptor, while the hydrogen on the pyrrole nitrogen at position 1 (N1-H) serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern mimics the interaction of adenine with the kinase hinge, effectively anchoring the inhibitor within the ATP binding pocket. nih.gov

The substituents on the 7-azaindole core play a crucial role in modulating the potency and selectivity of these inhibitors by forming additional interactions with other regions of the ATP binding site. In the case of this compound, the 2-methyl and 6-nitro groups are positioned to influence these interactions significantly.

Structural Analogies and Postulated Interactions:

The 7-Azaindole Core: As the foundational structure, the 1H-pyrrolo[3,2-b]pyridine nucleus is expected to engage the kinase hinge region via the canonical hydrogen bonding pattern described above. This interaction is fundamental to the inhibitory activity of a vast number of 7-azaindole-based kinase inhibitors. nih.gov

The 2-Methyl Group: Substitution at the C2 position of the 7-azaindole ring can influence the orientation of the molecule within the ATP binding site. Depending on the specific kinase, a methyl group at this position could either introduce steric hindrance or engage in favorable hydrophobic interactions with nearby amino acid residues. jst.go.jp Computational docking studies on other 2-substituted 7-azaindoles have shown that this position is directed towards the gatekeeper residue in the "normal" binding mode, and bulky substituents can be detrimental. jst.go.jp However, in a "flipped" binding orientation, the C2 position may be more solvent-exposed, allowing for a wider range of substituents.

The 6-Nitro Group: The electron-withdrawing nature of the nitro group at the C6 position can significantly alter the electronic properties of the pyrrolopyridine ring system. This can influence the strength of the hydrogen bonds formed with the hinge region. Furthermore, the 6-position is often directed towards the solvent-exposed region of the ATP binding site, presenting an opportunity for derivatization to enhance selectivity or physicochemical properties. nih.gov While direct data on 6-nitro substituted 7-azaindoles is sparse, studies on other 6-substituted analogs, such as those with a 6-chloro substituent, have demonstrated that this position is critical for achieving selectivity for certain kinases like Cdc7 over others like CDK2. nih.gov The nitro group itself could potentially form hydrogen bonds or other polar interactions with residues in the solvent-accessible region.

Molecular modeling and computational docking studies are instrumental in predicting the likely binding modes of novel compounds like this compound. Such in silico analyses would involve docking the compound into the crystal structures of various kinase active sites to identify the most energetically favorable binding poses and the key intermolecular interactions. These studies can provide valuable insights into which kinases are likely to be inhibited and guide the synthesis of more potent and selective analogs.

The inhibitory potential of structural analogs of this compound against various protein kinases is illustrated in the following table, which showcases the diversity of substitutions on the 7-azaindole scaffold and their corresponding biological activities.

Compound/Analog ClassSubstitutionsTarget Kinase(s)Reported Activity (IC₅₀/Kᵢ)
C-3 Aryl-7-azaindoleAryl group at C3JAK2IC₅₀ = 260 nM nih.gov
2,3-Diaryl-7-azaindoleAryl groups at C2 and C3c-MetIC₅₀ = 40 nM nih.gov
N-nitrobenzenesulfonyl-4-azaindoleN-nitrobenzenesulfonyl groupc-MetIC₅₀ = 20 nM nih.gov
Pyrrolo[2,3-b]pyridine derivativesVarious substitutionsGSK-3βIC₅₀ = 0.22 nM nih.gov
7-AzaindolylideneimidazoleImidazole moiety at C3, NH-benzyl at C2 of imidazoleCdc7IC₅₀ = 20 nM researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings for 2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine

Direct research on this compound is sparse. However, the broader family of pyrrolopyridines, also known as azaindoles, are recognized for their diverse biological activities. nih.govmdpi.comresearchgate.net Various derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govrsc.orgjuniperpublishers.com The core pyrrolopyridine scaffold is a key component in several approved drugs. nih.gov The presence of a nitro group and a methyl group on the 1H-pyrrolo[3,2-b]pyridine core suggests a unique electronic and steric profile that warrants further investigation to unlock its therapeutic potential.

Unexplored Reactivity and Derivatization Pathways

The reactivity of this compound is largely uncharted territory. Based on the chemistry of related nitroaromatic and pyrrolopyridine compounds, several derivatization pathways can be envisioned:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which would open up a vast array of subsequent derivatization possibilities. This amino functionality could serve as a handle for introducing various substituents to modulate the compound's properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group can activate the pyridine (B92270) ring for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. mdpi.com

Cross-Coupling Reactions: The pyrrolopyridine core can potentially be functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or other carbon-based substituents.

Functionalization of the Pyrrole (B145914) Ring: The pyrrole nitrogen and the adjacent carbon atoms are potential sites for electrophilic substitution and other functionalization reactions, enabling the synthesis of a diverse library of derivatives.

These unexplored pathways offer the potential to generate a wide range of novel compounds with potentially interesting biological and material properties.

Opportunities for Novel Functional Material Design

The unique structure of this compound, featuring a π-conjugated system with both electron-donating (methyl, pyrrole) and electron-withdrawing (nitro, pyridine) groups, makes it an attractive candidate for the design of novel functional materials. Potential applications include:

Organic Electronics: The electronic properties of this compound could be harnessed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Non-Linear Optical (NLO) Materials: The push-pull electronic nature of the molecule suggests that it may exhibit significant NLO properties, which are valuable for applications in telecommunications and optical computing.

Sensors: Derivatives of this compound could be designed to act as chemosensors for the detection of specific ions or molecules through changes in their optical or electronic properties.

Systematic derivatization and investigation of the structure-property relationships will be crucial for realizing the potential of this scaffold in materials science.

Potential for Development of Advanced Chemical Probes and Tools

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound could be developed as advanced chemical probes and tools for studying biological systems. For instance, fluorescent derivatives could be synthesized to visualize specific cellular components or processes. By attaching reactive groups, this compound could also be used to develop activity-based probes for identifying and studying the function of specific enzymes or receptors.

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Chemistry

A comprehensive understanding of the properties and potential of this compound will require a multidisciplinary approach that combines synthetic chemistry with advanced spectroscopic and computational techniques.

Synthesis: The development of efficient and versatile synthetic routes is the first critical step to enable further studies. researchgate.net

Spectroscopy: Techniques such as NMR, FT-IR, and UV-Vis spectroscopy will be essential for characterizing the synthesized compounds and understanding their electronic and structural properties. researchgate.nettandfonline.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's geometry, electronic structure, and reactivity, guiding the design of new derivatives with desired properties. researchgate.netmdpi.com

By integrating these three areas, researchers can accelerate the exploration of this promising but understudied chemical entity.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.9 ppm) and nitro/methyl groups (δ 2.5–3.0 ppm for CH₃). Coupling constants (e.g., J = 3.0–5.3 Hz) confirm regiochemistry .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₈H₇N₃O₂: 178.0511) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns for nitro and methyl groups .

How can functionalization at the pyrrolo-pyridine core be achieved to explore structure-activity relationships (SAR)?

Advanced Research Question

  • Suzuki Coupling : Replace bromine (introduced via NBS) at position 5 with aryl/heteroaryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH/H₂O (90–105°C) .
  • Nitro Reduction : Convert nitro to amine using H₂/Raney Nickel in THF, followed by acylation (e.g., nicotinoyl chloride) to stabilize the amine .
  • Methyl Group Modification : Oxidize methyl to carboxylic acid for salt formation or bioisosteric replacement .

What strategies address contradictory data in biological activity assays for this compound derivatives?

Advanced Research Question

  • Receptor Selectivity : Use radioligand binding assays (e.g., GluN2B vs. sigma receptors) to clarify off-target effects. For example, methyl substitution may enhance GluN2B affinity but reduce sigma receptor binding .
  • Assay Conditions : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability in IC₅₀ values .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated) that skew activity data .

How can pharmacokinetic properties of this compound be optimized for CNS-targeted therapies?

Advanced Research Question

  • Blood-Brain Barrier (BBB) Penetration : Introduce lipophilic substituents (e.g., trifluoromethyl) at position 3 while maintaining molecular weight <400 Da .
  • CYP Inhibition Mitigation : Replace electron-rich aromatics with polar groups (e.g., pyridyl) to reduce CYP2D6/3A4 binding .
  • hERG Liability : Use patch-clamp assays to monitor potassium channel interactions; methyl groups often lower hERG affinity compared to bulkier substituents .

What are the stability challenges associated with this compound, and how can they be mitigated during storage?

Advanced Research Question

  • Nitro Group Instability : Store compounds in amber vials at −20°C under inert gas (N₂/Ar) to prevent light-/oxygen-induced degradation .
  • Hygroscopicity : Lyophilize hydrochloride salts and use desiccants (e.g., silica gel) in storage containers .
  • pH Sensitivity : Buffer solutions to pH 6–7 during in vitro assays to avoid nitro group protonation .

How do computational models aid in predicting the bioactivity of this compound derivatives?

Advanced Research Question

  • Docking Studies : Use Glide/SP or AutoDock Vina to simulate binding to GluN2B’s allosteric site (PDB: 5EW8). Nitro groups often form hydrogen bonds with Arg694 .
  • QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize electron-withdrawing groups for enhanced activity .
  • MD Simulations : Assess conformational flexibility over 100 ns trajectories to optimize substituent positioning .

What synthetic pitfalls occur during scale-up of this compound, and how are they resolved?

Advanced Research Question

  • Exothermic Reactions : Use jacketed reactors with gradual reagent addition during nitration to control temperature spikes .
  • Pd Catalyst Removal : Employ scavengers (e.g., SiliaMetS Thiol) post-Suzuki coupling to meet residual metal limits (<10 ppm) .
  • Polymorphism : Recrystallize from EtOH/H₂O (7:3) to ensure consistent crystal form for formulation .

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2-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.